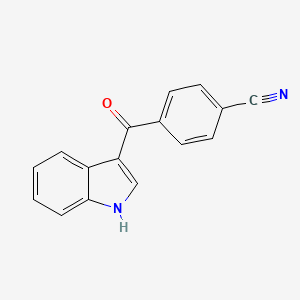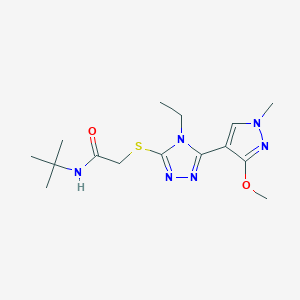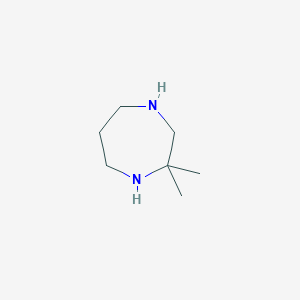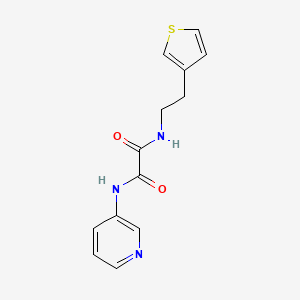
N-(cyclobutylmethyl)-N,6-dimethylpyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include information about its appearance (solid, liquid, gas, color, etc.) and any distinctive odor .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the conditions required for the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, etc. It also includes understanding the compound’s chemical stability and reactivity .Applications De Recherche Scientifique
Synthesis and Biological Activity
- Carboxamide Derivatives of Benzo[b][1,6]naphthyridines Synthesis : Carboxamide derivatives synthesized through reactions involving primary amines demonstrated significant cytotoxic activity against various cancer cell lines, showcasing potential in cancer therapy (Deady et al., 2003).
Bioconjugation Mechanism
- Amide Formation by Carbodiimide : The study of amide formation in aqueous media revealed insights into bioconjugation techniques, pertinent for drug development and biomolecular engineering (Nakajima & Ikada, 1995).
Synthetic Applications
- Highly Functionalized Pyrimidinylpyrrolidines Synthesis : Demonstrated atom-economic synthesis of pyrimidinylpyrrolidines, highlighting applications in creating complex molecules efficiently (Elboray et al., 2011).
- Amination of Biomass-based Alcohols : The study explores amines as intermediates in chemical industries, emphasizing the sustainable production of amines from biomass (Pera‐Titus & Shi, 2014).
Polymer and Material Science
- Cascade Biodegradable Polymer Development : Development of polymers that depolymerize through a cascade of intramolecular reactions, offering applications in medical devices and drug delivery systems (Dewit & Gillies, 2009).
Chemical Synthesis Methodology
- Microwave-assisted Syntheses of N-azacycloalkanes : Improved greener synthetic methodology for nitrogen-containing heterocycles via cyclocondensation, showcasing advancements in green chemistry (Ju & Varma, 2006).
Analgesic NOP and Opioid Receptor Agonist Discovery
- Cebranopadol Discovery : Optimization efforts led to the discovery of Cebranopadol, a potent analgesic NOP and opioid receptor agonist, highlighting its potential in treating severe chronic pain (Schunk et al., 2014).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(cyclobutylmethyl)-N,6-dimethylpyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-9-6-12-7-11(13-9)14(2)8-10-4-3-5-10/h6-7,10H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMGIYFZBGTEBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N(C)CC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclobutylmethyl)-N,6-dimethylpyrazin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino}methyl)-N-ethylpyridin-2-amine](/img/structure/B2843098.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2843100.png)







![2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2843116.png)
![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2843117.png)
